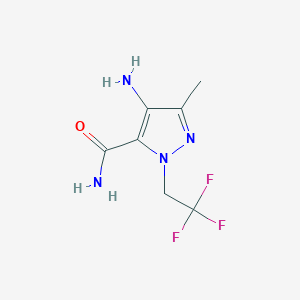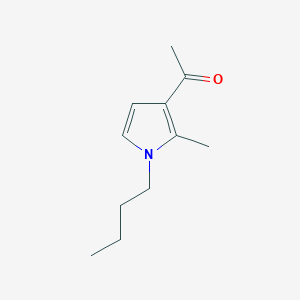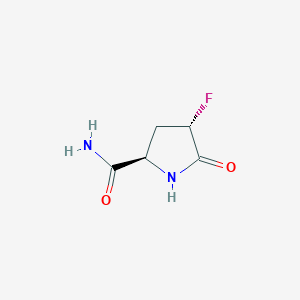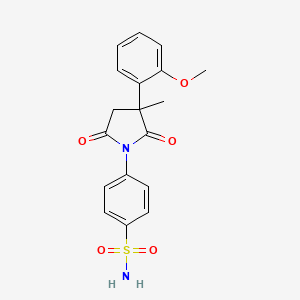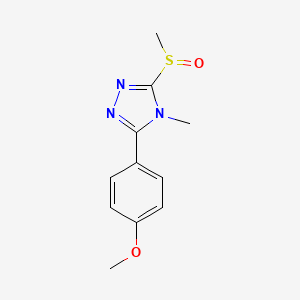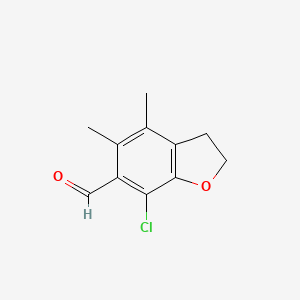
7-Chloro-4,5-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chloro group at the 7th position, two methyl groups at the 4th and 5th positions, and an aldehyde group at the 6th position of the dihydrobenzofuran ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of Substituents: The chloro, methyl, and aldehyde groups are introduced through specific reactions. For example, the chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The methyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate. The aldehyde group can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of 7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group in 7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The aldehyde group can also be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid.
Reduction: 7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
科学研究应用
7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The chloro and aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The exact pathways involved are subject to ongoing research.
相似化合物的比较
Similar Compounds
4-Bromo-7-chloro-2,3-dihydrobenzofuran-6-carbaldehyde: Similar structure with a bromo group instead of a methyl group.
7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-methanol: Similar structure with a methanol group instead of an aldehyde group.
7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid: Similar structure with a carboxylic acid group instead of an aldehyde group.
Uniqueness
7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde is unique due to the specific combination of substituents on the benzofuran ring. The presence of both chloro and aldehyde groups provides distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
89240-28-8 |
|---|---|
分子式 |
C11H11ClO2 |
分子量 |
210.65 g/mol |
IUPAC 名称 |
7-chloro-4,5-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C11H11ClO2/c1-6-7(2)9(5-13)10(12)11-8(6)3-4-14-11/h5H,3-4H2,1-2H3 |
InChI 键 |
AAEOZKAGLAVCGA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C2=C1CCO2)Cl)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



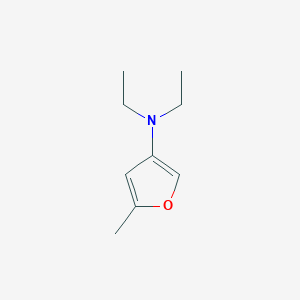
![4-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B12890988.png)

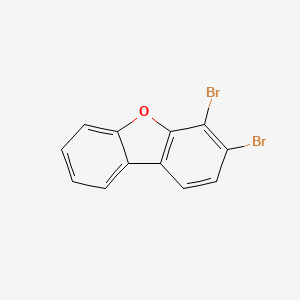
![(2-Ethoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B12891005.png)
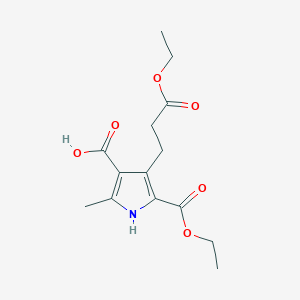
![3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891020.png)
